molecular formula C19H14ClN3O6S B2457386 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate CAS No. 877636-53-8

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Cat. No.: B2457386
CAS No.: 877636-53-8
M. Wt: 447.85
InChI Key: YPZUCGMCTVQUDX-UHFFFAOYSA-N
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Description

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C19H14ClN3O6S and its molecular weight is 447.85. The purity is usually 95%.
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Biological Activity

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of pyrimidine, pyran, and benzoate moieties, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19ClN2O5SC_{21}H_{19}ClN_{2}O_{5}S, with a molecular weight of approximately 427.9 g/mol. The presence of a thioether linkage derived from the pyrimidine derivative enhances its chemical properties and potential reactivity in various environments.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures often possess antimicrobial properties. For instance, derivatives containing pyrimidine and pyran rings have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibitory effects on microbial growth.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. This activity can be evaluated through assays such as DPPH radical scavenging and reducing power tests .
  • Receptor Antagonism : A related compound, 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221), has been identified as a functional antagonist of the apelin receptor (APJ). This receptor plays a crucial role in cardiovascular homeostasis, suggesting that similar compounds might influence cardiovascular functions .

Structure-Activity Relationship (SAR)

The structure of this compound suggests various interactions with biological targets due to its unique arrangement of functional groups. The SAR studies indicate that modifications in the pyrimidine or benzoate moieties can significantly alter the biological activity of the compound.

Structural Feature Notable Activity
Pyrimidine ringAntimicrobial effects
Pyran coreAntioxidant properties
Benzoate moietyReceptor antagonism

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity, suggesting that the thioether linkage might play a pivotal role in binding to bacterial targets .
  • Cardiovascular Research : The apelin/APJ system's role in cardiovascular health has been explored through various antagonists, including ML221. In vitro studies demonstrated that these compounds could effectively modulate receptor activity, leading to potential therapeutic applications for heart diseases .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O6S/c1-10-5-11(2)22-19(21-10)30-9-13-7-16(24)17(8-28-13)29-18(25)14-6-12(20)3-4-15(14)23(26)27/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUCGMCTVQUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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